3-(Chloromethyl)-5-(trifluoromethyl)pyridine chemical properties
3-(Chloromethyl)-5-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Introduction
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. As a bifunctional building block, it possesses two key reactive sites: the pyridine ring, which is electronically modified by a potent electron-withdrawing trifluoromethyl group, and a highly reactive chloromethyl substituent. This unique combination makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent compounds, making it a prized feature in drug design.[1][2][3] The chloromethyl group serves as a convenient handle for introducing various functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and professionals in drug development and agrochemical synthesis.
Physicochemical Properties
The precise experimental data for 3-(Chloromethyl)-5-(trifluoromethyl)pyridine is not widely published. However, its properties can be reliably estimated based on its constituent parts and data from closely related analogues such as 3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1).[4]
| Property | Value / Description | Source / Basis |
| CAS Number | 131748-03-3 | Inferred from supplier catalogs |
| Molecular Formula | C₇H₅ClF₃N | Calculated |
| Molecular Weight | 195.57 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar structures |
| Boiling Point | Estimated >150 °C | Analogy to 3-Chloro-5-(trifluoromethyl)pyridine (133-138 °C) |
| Melting Point | Estimated <30 °C | Analogy to 3-Chloro-5-(trifluoromethyl)pyridine (23-27 °C) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | General organic compound properties |
| SMILES | C1=C(C=NC(=C1)CCl)C(F)(F)F | Structure |
| InChI | InChI=1S/C7H5ClF3N/c8-4-6-2-5(1-12-3-6)7(9,10)11/h1-3H,4H2 | Structure |
Synthesis and Manufacturing
The most direct and industrially scalable approach to synthesizing 3-(Chloromethyl)-5-(trifluoromethyl)pyridine is through the selective chlorination of the methyl group of its precursor, 3-methyl-5-(trifluoromethyl)pyridine. This transformation is typically achieved via a free-radical substitution mechanism.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(Chloromethyl)-5-(trifluoromethyl)pyridine.
Experimental Protocol: Free-Radical Chlorination
This protocol describes the synthesis using N-Chlorosuccinimide (NCS) as the chlorinating agent and Azobisisobutyronitrile (AIBN) as the radical initiator. This method is often preferred in laboratory settings for its selectivity and milder conditions compared to using chlorine gas.
Materials:
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3-Methyl-5-(trifluoromethyl)pyridine
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N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Causality: NCS is the source of chlorine radicals. AIBN initiates the radical chain reaction upon heating by decomposing into nitrogen gas and cyanoisopropyl radicals. CCl₄ is an inert solvent that facilitates the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
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Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
-
Causality: The aqueous washes remove water-soluble byproducts and unreacted reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(Chloromethyl)-5-(trifluoromethyl)pyridine.
Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful chlorination will be evident in the ¹H NMR spectrum by the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a new singlet for the chloromethyl group (~4.6 ppm).
Chemical Reactivity and Key Reactions
The reactivity of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine is governed by the chloromethyl group, which is an excellent electrophile. It readily undergoes nucleophilic substitution reactions, primarily via an Sₙ2 mechanism, with a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom can slightly influence the reactivity of the benzylic-like position, making it highly susceptible to nucleophilic attack.
Typical Nucleophilic Substitution (Sₙ2) Reaction Mechanism
Caption: Generalized Sₙ2 mechanism on the chloromethyl group.
Protocol: Synthesis of a Pyridine Acetonitrile Derivative
This protocol demonstrates a typical Sₙ2 reaction to form a new carbon-carbon bond, a crucial step in elongating a carbon chain for further functionalization.
Materials:
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3-(Chloromethyl)-5-(trifluoromethyl)pyridine
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Sodium Cyanide (NaCN)
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Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Ethyl acetate
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Water
Procedure:
-
Setup: In a round-bottom flask, dissolve 3-(Chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in DMF.
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the solution.
-
Causality: Cyanide is a potent nucleophile. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the cyanide anion highly reactive for Sₙ2 displacement of the chloride.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 2-(5-(Trifluoromethyl)pyridin-3-yl)acetonitrile.
Applications in Research and Development
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is not typically an end-product but rather a high-value intermediate. Its utility lies in its ability to introduce the 5-(trifluoromethyl)pyridin-3-yl)methyl moiety into larger molecules.
-
Agrochemicals: This structural motif is found in several modern pesticides. The trifluoromethylpyridine core is known to contribute to the bioactivity of fungicides and herbicides.[5] For example, it is a key structural component in fungicides like fluopicolide and fluopyram, which are used to control a wide range of plant diseases.[1] Using the chloromethyl derivative allows for the facile connection of this core to other pharmacophores.
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Pharmaceuticals: In drug discovery, the same moiety is explored for its favorable pharmacokinetic properties.[1][2][3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group enhances metabolic stability. The chloromethyl handle allows for the rapid synthesis of compound libraries by reacting it with various amines, phenols, thiols, and other nucleophiles to explore structure-activity relationships (SAR) for antiviral, antitumour, and other therapeutic agents.[3]
Safety, Handling, and Storage
Hazard Classification: Based on analogous structures like 3-Chloro-5-(trifluoromethyl)pyridine, this compound is expected to be hazardous.[4]
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GHS Pictograms: Skull and crossbones, Corrosion, Exclamation mark
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Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Handle as an alkylating agent; such compounds can be corrosive and lachrymatory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
Conclusion
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a strategically important chemical intermediate whose value is defined by its dual reactivity. The combination of a reactive chloromethyl group for facile derivatization and an electron-deficient, metabolically robust trifluoromethylpyridine core makes it a powerful tool for chemists. Its application in the synthesis of advanced agrochemicals and pharmaceuticals underscores its significance in modern chemical research and development. Proper understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in creating novel and effective chemical entities.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–269. [Link]
- Ishihara Sangyo Kaisha, Ltd. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 289-291. [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Agrochemical Innovation: The Power of 3-Chloro-5-(trifluoromethyl)pyridine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. [Link]
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